molecular formula C20H18N4O2S B2855380 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922108-21-2

1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2855380
CAS No.: 922108-21-2
M. Wt: 378.45
InChI Key: DLRGMSKWGFJREV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidin-4-ol core, which is substituted with a 4-methoxyphenyl group and a phenethylthio group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-ol core, followed by the introduction of the 4-methoxyphenyl and phenethylthio groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound lacks the phenethylthio group, which may result in different chemical and biological properties.

    6-(Phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol:

    1H-Pyrazolo[3,4-d]pyrimidin-4-ol: The unsubstituted core structure, which serves as a basis for further functionalization and exploration of new derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-9-7-15(8-10-16)24-18-17(13-21-24)19(25)23-20(22-18)27-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGMSKWGFJREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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